![molecular formula C27H29N5O2 B2599472 1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 617694-56-1](/img/structure/B2599472.png)
1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Substituted Pyrimidines and Derivatives
Research on substituted pyrimidines, such as the work by Maehr, Smallheer, and Toome (1977), explores the chemical properties and reactions of pyrimidine derivatives, which are crucial for understanding the chemical behavior of related compounds. Their work on the preparation and degradation of dimethylisocytosine derivatives provides foundational knowledge on the stability, reactivity, and potential modifications of pyrimidine rings, which could be applicable to the compound Maehr, H., Smallheer, J., & Toome, V. (1977).
Antimicrobial Potential of Pyrimidine Derivatives
Rani, Saini, Kumar, and Verma (2016) synthesized and evaluated a series of pyrimidine derivatives for their antimicrobial activity. This research indicates the potential of pyrimidine derivatives in developing new antimicrobial agents, suggesting that the compound could also be explored for similar biological applications Rani, J., Saini, M., Kumar, S., & Verma, P. (2016).
Synthesis and Evaluation of Pyrido Pyrimidine Derivatives
Vartale, Halikar, Pawar, and Tawde (2016) investigated the synthesis of pyrido pyrimidine derivatives as antioxidant agents. Their work demonstrates the potential therapeutic applications of pyrimidine-based compounds in oxidative stress-related conditions, hinting at possible research directions for the compound Vartale, S., Halikar, N. K., Pawar, Y. D., & Tawde, K. (2016).
Structural Modifications and Biological Activity
Ukrainets, Gorokhova, Sydorenko, and Taran (2015) focused on modifying the structure of pyrido pyrimidine derivatives to enhance their analgesic properties. Their approach to optimizing biological activity through chemical modification provides a model for exploring the therapeutic potential of similar compounds, including the one Ukrainets, I., Gorokhova, O., Sydorenko, L. V., & Taran, S. (2015).
Safety and Hazards
properties
IUPAC Name |
7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-9-8-16-31-24(18)30-25-22(27(31)34)17-21(23(28)32(25)20-12-6-3-7-13-20)26(33)29-15-14-19-10-4-2-5-11-19/h2,4-5,8-11,16-17,20,28H,3,6-7,12-15H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLIPISMQXFBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
617694-56-1 |
Source
|
Record name | 1-CYCLOHEXYL-2-IMINO-10-METHYL-5-OXO-N-(2-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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